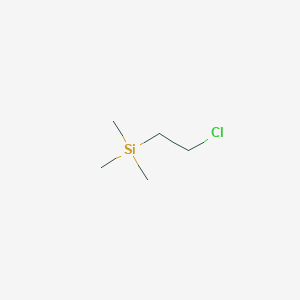
5-ethyl-2-oxo-1H-pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They are used in various chemical reactions and have significant roles in the synthesis of many organic compounds .
Synthesis Analysis
Pyridines can be synthesized through several methods. One common method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . This affords 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Carbon resonances in the 13 C-NMR spectrum can confirm the formation of certain moieties .Chemical Reactions Analysis
Pyridinecarboxylic acids participate in various chemical reactions. For example, they can undergo oxidative cyclization, a reaction that involves a rearrangement step after ring formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Biotechnological Production from Biomass
Carboxylic acids, such as lactic acid, play a crucial role in the biotechnological conversion of biomass into valuable chemicals. Lactic acid, a prominent hydroxycarboxylic acid, is commercially produced through the fermentation of sugars present in biomass. It serves as a feedstock for synthesizing biodegradable polymers and other chemicals like pyruvic acid, acrylic acid, and lactate ester through both chemical and biotechnological routes. This highlights the potential for "5-ethyl-2-oxo-1H-pyridine-3-carboxylic acid" in green chemistry applications, leveraging biotechnological processes for sustainable chemical production (Gao, Ma, & Xu, 2011).
Synthetic Pathways for Medicinal Chemistry
The pyranopyrimidine core, similar in complexity to the pyridine carboxylic acid derivatives, is essential for the pharmaceutical industry due to its broad synthetic applications and bioavailability. Research into hybrid catalysts for synthesizing pyranopyrimidine scaffolds underscores the potential for complex carboxylic acids in developing lead molecules for medicinal applications. This suggests that "this compound" could serve as a precursor or intermediate in pharmaceutical synthesis, benefiting from advancements in catalyst technology (Parmar, Vala, & Patel, 2023).
Role in Plant Defense Mechanisms
Carboxylic acid derivatives, such as pyrroline-5-carboxylate, play significant roles in plant defense against pathogens. These compounds are involved in proline biosynthesis and catabolism, indicating that similar carboxylic acids might also contribute to plant physiology and stress responses. This opens avenues for researching "this compound" in agricultural sciences, particularly in enhancing crop resilience (Qamar, Mysore, & Senthil-Kumar, 2015).
Applications in Organic Electronics
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), a carboxylic acid derivative, demonstrates the utility of carboxylic acids in organic electronic devices due to its conductivity and transparency. This underscores the potential of carboxylic acids and their derivatives, including "this compound," in the development of conductive polymers for electronic applications (Shi et al., 2015).
Microbial Production from CO2
The microbial production of carboxylic acid derivatives from CO2, such as poly-D-3-hydroxybutyrate, highlights the potential for "this compound" in carbon capture and biosynthesis processes. This approach demonstrates how carboxylic acids can be sustainably produced from greenhouse gases, offering insights into future research directions for utilizing "this compound" in environmental biotechnology (Ishizaki, Tanaka, & Taga, 2001).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as nicotinic acid and its derivatives, have a wide spectrum of biological activity .
Mode of Action
It is known that similar compounds interact with their targets to induce various biological effects .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds are known to induce various molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-5-3-6(8(11)12)7(10)9-4-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAGFQYNASHIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)C(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Oxan-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2693825.png)










![Methyl 4-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2693844.png)
![8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione](/img/structure/B2693846.png)
